4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Overview
Description
4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: is a complex organic compound with a unique structure that includes multiple functional groups such as dithiol, quinoline, and phenyl butanoyl groups
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2-dithiole derivatives, a class to which this compound belongs, show significant pharmacological activity, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties .
Mode of Action
It’s known that 1,2-dithiole derivatives can act as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . This suggests that the compound may interact with its targets to modulate the levels of hydrogen sulfide, thereby influencing various physiological processes.
Biochemical Pathways
The compound is likely to affect biochemical pathways related to the production and signaling of hydrogen sulfide . Hydrogen sulfide is considered to be the third endogenously produced gaseous signaling molecule, or gasotransmitter, along with carbon monoxide (CO) and nitrogen monoxide (NO) . It regulates important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems and is involved in a number of diseases .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its potential role as a source of hydrogen sulfide . As a gasotransmitter, hydrogen sulfide can influence a wide range of physiological processes, potentially contributing to the compound’s observed pharmacological activities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dithiol group can be oxidized to form disulfides.
Reduction: : The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: : The phenyl butanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Disulfides and sulfoxides.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylbiphenyl: : A simpler aromatic compound with two methyl groups on a biphenyl structure.
Quinoline derivatives: : Compounds with similar quinoline cores but different substituents.
Uniqueness
The uniqueness of 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione lies in its combination of dithiol, quinoline, and phenyl butanoyl groups, which provides a unique set of chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS3/c1-4-15(14-10-6-5-7-11-14)20(24)23-17-13-9-8-12-16(17)18-19(22(23,2)3)26-27-21(18)25/h5-13,15H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSTEPCKBUKCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SSC4=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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